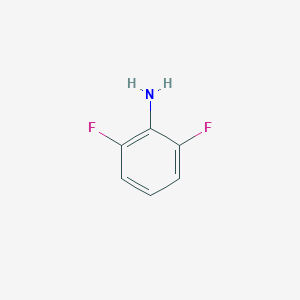

2,6-Difluoroaniline

Descripción general

Descripción

2,6-Difluoroaniline (C₆H₅F₂NH₂) is a fluorinated aromatic amine with fluorine substituents at the ortho positions (2 and 6) relative to the amino group. It is a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves halogen-exchange reactions (e.g., from 2,6-dichlorobenzonitrile via fluorination and Hofmann rearrangement) or catalytic processes starting from trichlorobenzene derivatives . Industrial yields range from 55.5% to 68.5%, depending on reaction optimization .

Key properties include:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Difluoroaniline can be synthesized from 1,2,3-trichlorobenzene by partial fluorine exchange to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination of the chloro substituents . Another method involves starting from 2,6-dichlorobenzonitrile, which is fluorinated to 2,6-difluorobenzonitrile by halogen exchange. This product is then partially hydrolyzed into 2,6-difluorobenzamide, which is subsequently converted into this compound by the Hofmann reaction .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above, with optimization for large-scale production. The process includes steps such as partial fluorine exchange, selective reduction, and amination .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Difluoroaniline undergoes various types of reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: It can be reduced to form corresponding amines.

Substitution: It undergoes nucleophilic substitution reactions due to the presence of fluorine atoms.

Common Reagents and Conditions:

Oxidation: Peroxybenzoic acid is commonly used as an oxidizing agent.

Reduction: Hydrogenation with hydrogen in the presence of a hydrogenation catalyst.

Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Nitroso compounds.

Reduction: Corresponding amines.

Substitution: Substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,6-Difluoroaniline is a crucial intermediate in the synthesis of various pharmaceuticals:

- Antibacterial Agents: It serves as a building block for oxazolidinone derivatives such as PNU-288034, which exhibit potent antibacterial activity.

- Kinase Inhibitors: Research has shown its efficacy in synthesizing inhibitors for p38α kinase, which is implicated in inflammatory diseases. A series of trisubstituted purine inhibitors containing this compound have demonstrated significant biological activity .

Agrochemical Applications

The compound is also vital in the development of herbicides:

- Herbicidal Activity: Derivatives synthesized from this compound have shown promising results in agricultural applications. For instance, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide has been identified as an effective herbicide.

Material Science Applications

In materials science, this compound is utilized for creating specialized polymers:

- Poly(fluorinated imide)s: It plays a crucial role in synthesizing novel polymers with potential applications in advanced materials due to its unique fluorinated structure .

Case Study 1: Development of Kinase Inhibitors

In a study focusing on the synthesis of p38α kinase inhibitors using this compound as a precursor, researchers developed a series of compounds that exhibited significant inhibitory activity. The study highlighted the compound's ability to penetrate cell membranes effectively due to its fluorinated nature.

Case Study 2: Synthesis of Herbicides

Research into herbicidal compounds derived from this compound demonstrated that certain derivatives could effectively control weed growth while minimizing environmental impact. The study provided insights into the structure-activity relationship (SAR) that governs the efficacy of these agrochemicals.

Mecanismo De Acción

The mechanism of action of 2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and alter its chemical reactivity, making it a valuable component in medicinal chemistry . The exact molecular targets and pathways depend on the specific application and the structure of the final product synthesized from this compound .

Comparación Con Compuestos Similares

Comparison with Similar Difluoroanilines

Structural and Electronic Effects

Difluoroanilines differ in fluorine substitution patterns, which influence electronic and steric properties:

| Compound | Substituent Positions | Electronic Effects | Steric Effects |

|---|---|---|---|

| 2,6-Difluoroaniline | 2,6 (ortho) | Strong electron-withdrawing effect | High steric hindrance |

| 2,4-Difluoroaniline | 2,4 (ortho/para) | Moderate electron withdrawal | Moderate steric hindrance |

| 3,4-Difluoroaniline | 3,4 (meta/para) | Balanced electron effects | Low steric hindrance |

Key Insight : The ortho-fluorine groups in this compound create significant steric hindrance and electron withdrawal, reducing reactivity in electrophilic substitutions compared to 2,4- or 3,4-difluoroanilines .

Reactivity in Chemical Reactions

- Ring-Opening Reactions :

- Catalytic Hydrogenation :

- Amination :

Data Tables

Table 1: Physical Properties of Difluoroanilines

Table 2: Pharmacokinetic Comparison

| Compound | CLp (L/h/kg) | Bioavailability (%) | Application |

|---|---|---|---|

| This compound | 0.45–0.81 | 76–100 | Calcium channel blocker |

| 2,4-Difluoroaniline | 1.2–1.8 | 50–60 | Not reported |

Actividad Biológica

2,6-Difluoroaniline (C6H5F2N) is an aromatic amine notable for its significant biological activity and utility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms at the 2 and 6 positions of the aniline ring enhances its chemical reactivity and biological profile compared to non-fluorinated analogs. This article explores the biological activities, mechanisms of action, and applications of this compound based on diverse research findings.

- Molecular Formula : C6H5F2N

- Molecular Weight : 145.11 g/mol

- CAS Number : 5509-65-9

1. Herbicidal Activity

Research has demonstrated that this compound serves as a building block for synthesizing novel herbicides. For example, derivatives such as N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide have shown promising herbicidal activity in agricultural applications.

2. Kinase Inhibition

Studies have investigated the potential of this compound in developing inhibitors for p38α kinase, an enzyme implicated in inflammatory responses and various diseases. Researchers synthesized a series of 2,6,9-trisubstituted purine inhibitors featuring the this compound moiety, demonstrating efficacy against p38α kinase .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Penetration : The fluorine substituents enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

- Enzyme Interaction : The compound can either inhibit or activate specific enzymes depending on its structural context. This dual capability is crucial for modulating various biochemical pathways .

Table 1: Summary of Biological Activities

Synthesis and Structural Variations

The synthesis of this compound typically involves multiple steps including chlorination and nitration processes. The following pathways are commonly employed:

- Chlorination : Starting from 1-chloro-3,5-difluorobenzene.

- Nitration : Followed by reduction to yield the desired aniline derivative .

Table 2: Synthetic Pathways

| Step | Description |

|---|---|

| Chlorination | Transformation of starting materials to introduce fluorine groups |

| Nitration | Introduction of a nitro group followed by reduction |

| Final Reduction | Conversion to amine form |

Toxicological Aspects

While exploring its biological activity, it is crucial to consider the toxicological profile of this compound. The compound is classified as flammable and an irritant; thus, appropriate safety measures should be taken during handling and application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing high-purity 2,6-Difluoroaniline, and how can reaction conditions be optimized?

- Methodology :

- Halogen exchange : Hydrothermal halogen exchange using near-critical water and copper catalysts enables selective fluorination .

- Multi-step synthesis : Start with this compound (3) as a precursor in a 7-step synthesis of diazene derivatives, involving acyl chloride intermediates and controlled stoichiometry to minimize side reactions .

- Purification : Use chromatographic techniques (e.g., silica gel chromatography) to isolate the compound, as described in palladium-catalyzed fluoroarylation studies .

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodology :

- Chromatography : GC (gas chromatography) and HPLC (high-performance liquid chromatography) are validated for quantifying purity, with retention times calibrated against certified reference materials (≥97% purity) .

- Spectroscopy : H/F NMR to confirm substitution patterns, and LRMS (low-resolution mass spectrometry) for molecular ion verification (e.g., [M+H]+ observed at m/z 129.11) .

Q. How should this compound be handled and stored to ensure stability during experiments?

- Guidelines :

- Storage : Keep at 2–30°C in airtight containers under inert gas (e.g., N) to prevent oxidation or moisture absorption .

- Safety : Use fume hoods due to its vapor pressure (<0.01 mmHg at 20°C) and flammability (flash point: 51°C) .

Advanced Research Questions

Q. Why does this compound act as an effective directing group in palladium-catalyzed asymmetric fluoroarylation, while other substrates fail?

- Mechanistic Insights :

- The fluorine atoms at the 2,6-positions enhance electron-withdrawing effects, stabilizing transition states in palladium-catalyzed C–H activation. Substrates like 5a (non-fluorinated) lack this stabilization, leading to decomposition or undesired cyclization .

Q. How can this compound derivatives be leveraged in synthesizing bioactive molecules, such as anticoagulants or kinase inhibitors?

- Case Studies :

- Anticoagulants : React this compound with D-gluconic acid-δ-lactone to form N-(2,6-difluorobenzyl)-D-gluconamide, achieving 89% yield via reflux in methanol .

- CDK2/CDK9 Inhibitors : Use this compound in nucleophilic aromatic substitution with dichloropyrimidines, optimizing solvent polarity (e.g., methanol/water mixtures) to enhance regioselectivity .

Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-component reactions?

- Troubleshooting :

- Byproduct Analysis : Use LC-MS to detect cyclized isoxindole-type byproducts, which form due to competing oxidation pathways in the presence of arylthioethers .

- Kinetic Studies : Vary temperature (e.g., 25–80°C) and catalyst loading (e.g., Pd(OAc) at 5–10 mol%) to identify optimal conditions for suppressing side reactions .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Model transition states for halogen exchange reactions using ab initio methods (e.g., Gaussian 09) to evaluate activation barriers and regioselectivity .

- SAR Studies : Correlate electronic parameters (Hammett σ constants) of fluorine substituents with reaction rates in SNAr mechanisms .

Q. What challenges arise in scaling up multi-step syntheses involving this compound, and how are they addressed?

- Process Chemistry :

Propiedades

IUPAC Name |

2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUZJBKKYBQIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073350 | |

| Record name | 2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5509-65-9 | |

| Record name | 2,6-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5509-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005509659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5509-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943G3H8895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.